Cas no 67069-88-9 (Butylsulfinamide)

Butylsulfinamide Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL118515
- EN300-732194
- butylsulfinamide
- 67069-88-9
- butane-1-sulfinamide
- Butylsulfinamide
-
- Inchi: 1S/C4H11NOS/c1-2-3-4-7(5)6/h2-5H2,1H3
- InChI Key: PKSBCKIJVULJIF-UHFFFAOYSA-N
- SMILES: S(CCCC)(N)=O
Computed Properties
- Exact Mass: 121.05613515g/mol
- Monoisotopic Mass: 121.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 64.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 62.3Ų
Butylsulfinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732194-0.5g |
butane-1-sulfinamide |
67069-88-9 | 95.0% | 0.5g |
$754.0 | 2025-03-11 | |
Enamine | EN300-732194-1.0g |
butane-1-sulfinamide |
67069-88-9 | 95.0% | 1.0g |
$785.0 | 2025-03-11 | |
Enamine | EN300-732194-5.0g |
butane-1-sulfinamide |
67069-88-9 | 95.0% | 5.0g |
$2277.0 | 2025-03-11 | |
Enamine | EN300-732194-0.05g |
butane-1-sulfinamide |
67069-88-9 | 95.0% | 0.05g |
$660.0 | 2025-03-11 | |
Enamine | EN300-732194-10.0g |
butane-1-sulfinamide |
67069-88-9 | 95.0% | 10.0g |
$3376.0 | 2025-03-11 | |
Enamine | EN300-732194-2.5g |
butane-1-sulfinamide |
67069-88-9 | 95.0% | 2.5g |
$1539.0 | 2025-03-11 | |
Enamine | EN300-732194-0.1g |
butane-1-sulfinamide |
67069-88-9 | 95.0% | 0.1g |
$691.0 | 2025-03-11 | |
Enamine | EN300-732194-0.25g |
butane-1-sulfinamide |
67069-88-9 | 95.0% | 0.25g |
$723.0 | 2025-03-11 |
Butylsulfinamide Related Literature
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Stefan Wiezorek,Philip Lamers,Carsten Bolm Chem. Soc. Rev. 2019 48 5408
Additional information on Butylsulfinamide
Comprehensive Analysis of Butylsulfinamide (CAS No. 67069-88-9): Properties, Applications, and Industry Trends
Butylsulfinamide (CAS 67069-88-9) is an organosulfur compound gaining attention in specialty chemical applications due to its unique molecular structure. As a sulfinamide derivative, it features a sulfur-nitrogen bond with a butyl substituent, offering distinct reactivity patterns. Researchers increasingly explore its role as a chiral auxiliary in asymmetric synthesis, particularly in pharmaceutical intermediates. The compound's stereochemical properties make it valuable for constructing complex molecular architectures with precise spatial orientation.
Recent studies highlight Butylsulfinamide's potential in green chemistry applications, aligning with current industry demands for sustainable processes. Its moderate polarity and stability under various conditions make it suitable for catalytic systems in environmentally benign solvents. The compound's thermal stability profile (typically stable up to 150°C) allows for diverse processing conditions, while its solubility characteristics (soluble in polar organic solvents like ethanol and acetone) enable flexible formulation approaches.
From a commercial perspective, 67069-88-9 has seen growing demand in the fine chemicals market, particularly for high-value synthetic applications. Manufacturers are developing improved synthetic routes to enhance yield optimization and purity levels, addressing user concerns about batch-to-batch consistency. Analytical techniques like HPLC purity testing and spectroscopic characterization ensure quality control for research and industrial applications.
Emerging applications of Butylsulfinamide derivatives include their use in advanced material science, where they contribute to the development of novel polymers with tailored properties. The compound's ability to participate in controlled polymerization reactions makes it valuable for creating specialty materials with precise molecular weights and functionality. These developments align with current research trends in smart materials and functional coatings.
Safety considerations for handling CAS 67069-88-9 follow standard laboratory protocols for organosulfur compounds. Proper personal protective equipment (PPE) including gloves and eye protection is recommended during handling. The compound's storage requirements typically involve protection from moisture and oxidation, with many suppliers recommending inert atmosphere storage for long-term stability.
Regulatory status of Butylsulfinamide varies by region, with most jurisdictions classifying it as a general industrial chemical. Users should consult current REACH compliance data and local regulations for specific handling and disposal requirements. The substance is not currently listed on major restricted substance inventories, though this status should be verified periodically as regulations evolve.
From a technical perspective, the synthesis optimization of 67069-88-9 remains an active research area. Recent publications describe improved methods for enantioselective preparation, addressing the growing need for chiral building blocks in pharmaceutical synthesis. These advances contribute to the compound's expanding role in asymmetric catalysis and stereoselective transformations.
The commercial availability of Butylsulfinamide has improved significantly in recent years, with multiple suppliers offering the compound in various packaging configurations from laboratory-scale quantities to bulk industrial amounts. Pricing trends reflect the compound's position as a specialty intermediate, with costs influenced by purity specifications and chiral purity requirements.
Future research directions for CAS 67069-88-9 include exploration of its biological activity profile and potential applications in medicinal chemistry. Preliminary studies suggest possible interactions with certain enzyme systems, though extensive pharmacological evaluation would be required for therapeutic applications. The compound's structure-activity relationships present interesting possibilities for drug discovery programs.
Environmental fate studies indicate that Butylsulfinamide undergoes moderate biodegradation under aerobic conditions, with half-life estimates varying based on environmental factors. These characteristics position it favorably compared to more persistent compounds in its class, contributing to its selection for sustainable chemistry initiatives.
Analytical method development for 67069-88-9 continues to advance, with modern chromatographic techniques enabling precise quantification even in complex matrices. These methods support quality control in manufacturing and facilitate research into the compound's behavior in various systems. Standardized analytical protocols help ensure data comparability across different laboratories and applications.
In formulation science, Butylsulfinamide's compatibility with various excipient systems makes it adaptable to different delivery platforms. This versatility supports its use in diverse applications ranging from chemical synthesis to material engineering. The compound's stability in both solid and solution forms contributes to its practical utility across multiple industries.
The global market for sulfinamide compounds including 67069-88-9 is projected to grow steadily, driven by expanding applications in life sciences and advanced materials. Regional production capacities are adapting to meet this demand, with quality standards evolving to address the needs of increasingly sophisticated applications. Market analysts note particular growth in the Asia-Pacific region for specialty chemicals of this class.
Technical literature regarding Butylsulfinamide continues to expand, with recent publications focusing on its mechanistic studies and process chemistry applications. These contributions enhance understanding of the compound's fundamental properties while identifying new practical uses. The growing body of research supports its adoption in both academic and industrial settings.
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